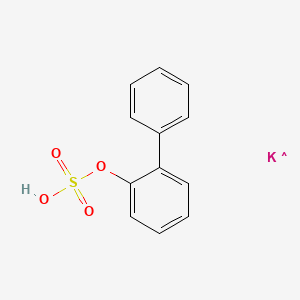
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride is a synthetic organic compound that belongs to the class of carboximidamides. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core and a diethoxyethyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core.
Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable diethoxyethyl halide reacts with the tetrahydronaphthalene derivative.
Formation of the Carboximidamide Group: The final step involves the reaction of the intermediate with an appropriate amidine reagent to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
化学反应分析
Types of Reactions
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Diethoxyethyl halides, nucleophiles like amines or thiols, solvent conditions such as ethanol or dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学研究应用
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride
- N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanaminium
- N-(2,2-Diethoxyethyl)hexadecanamide
Uniqueness
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydronaphthalene core and the diethoxyethyl group contributes to its stability and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C17H27ClN2O2 |
|---|---|
分子量 |
326.9 g/mol |
IUPAC 名称 |
N'-(2,2-diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-20-16(21-4-2)12-19-17(18)15-11-7-9-13-8-5-6-10-14(13)15;/h5-6,8,10,15-16H,3-4,7,9,11-12H2,1-2H3,(H2,18,19);1H |
InChI 键 |
ZRBTWSNIMDUQOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CN=C(C1CCCC2=CC=CC=C12)N)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



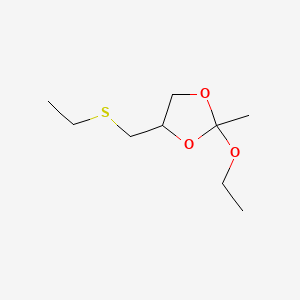

![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

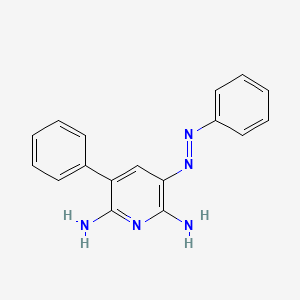

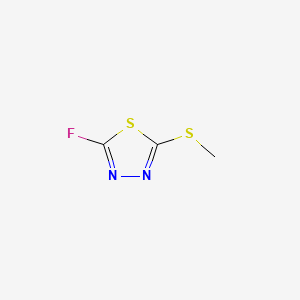

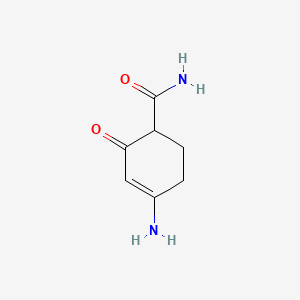
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)


